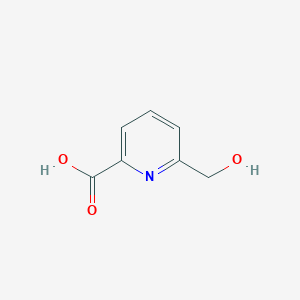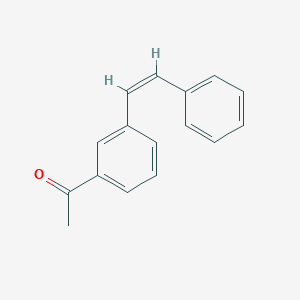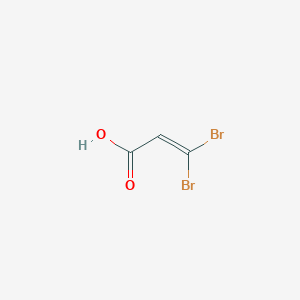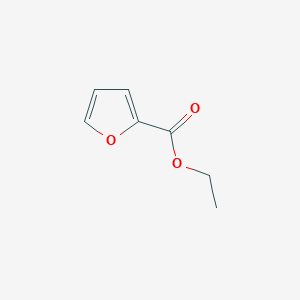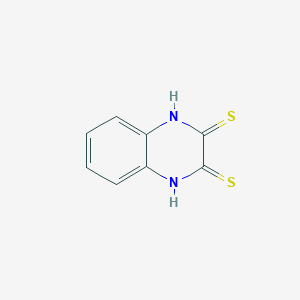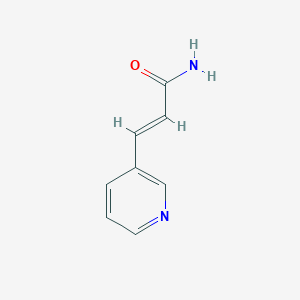
(E)-3-pyridin-3-ylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-pyridin-3-ylprop-2-enamide, commonly referred to as E3PP, is an amide derived from pyridine and prop-2-enamide. It is a colorless solid that is insoluble in water, but soluble in many organic solvents. E3PP has a wide range of applications in scientific research and has been shown to have promising potential in the areas of drug discovery and therapeutic treatments.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Enaminoketones and esters, particularly cyclic-β-enaminoesters, are pivotal intermediates for synthesizing heterocycles and natural products. Their versatility as synthetic intermediates, combining the nucleophilicity of enamines with the electrophilicity of enones, allows for the creation of various heterocycles such as pyridine, pyrimidine, and pyrrole derivatives. These compounds are essential for generating alkaloid structures and bicyclic compounds with potential anticonvulsant properties (Negri, Kascheres, & Kascheres, 2004).
Biological Activity and Chemosensing
Pyridine derivatives have shown a wide array of biological activities and have been used in clinical settings. Their structure allows them to act as effective chemosensors for detecting various ions and species, highlighting their importance in medicinal applications and analytical chemistry (Altaf et al., 2015). The diversity of heterocyclic N-oxide molecules, including those synthesized from pyridine, showcases their potential in organic synthesis, catalysis, and drug development, owing to their functionalities in forming metal complexes, designing catalysts, and exhibiting medicinal properties such as anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
Agrochemical Discovery
Pyridine-based compounds are crucial in agrochemical applications, including fungicides, insecticides, and herbicides. The intermediate derivatization methods have proven essential for discovering novel lead compounds in the agrochemical field, aiming to meet market requirements more efficiently (Guan et al., 2016).
Catalysis and Material Science
The review of phosphine-stabilized platinum-gold and palladium-gold cluster compounds has underscored their applications in catalysis, particularly in H2 activation and as models for bimetallic surfaces. These clusters demonstrate the potential for catalytic applications, providing insights into the synergism observed for Pt-Au and Pd-Au heterogeneous catalysts (Pignolet et al., 1995).
Propiedades
IUPAC Name |
(E)-3-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-8(11)4-3-7-2-1-5-10-6-7/h1-6H,(H2,9,11)/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUZERSNFCTTSP-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-3-yl)prop-2-enamide | |
CAS RN |
1126-73-4 |
Source


|
| Record name | 3-Pyridineacrylamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141209 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


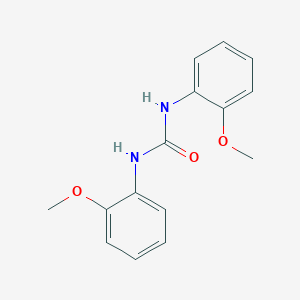
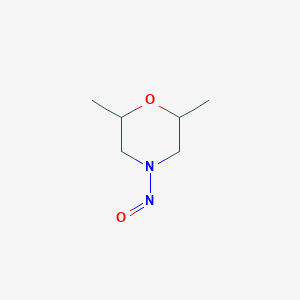
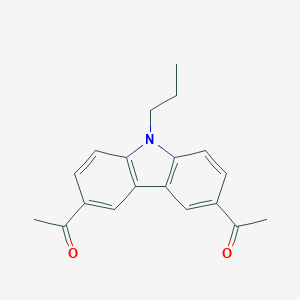
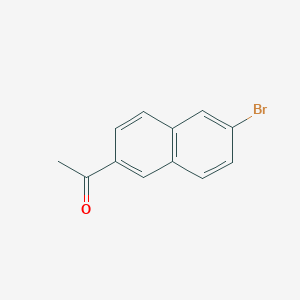
![(2R,3R,5S,8R,9S,10S,13R,14S,17R)-2,3-Dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B74745.png)


